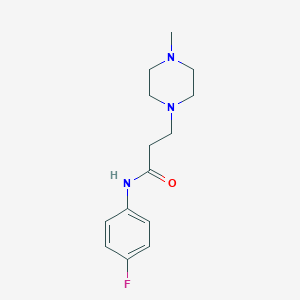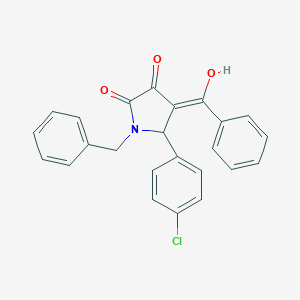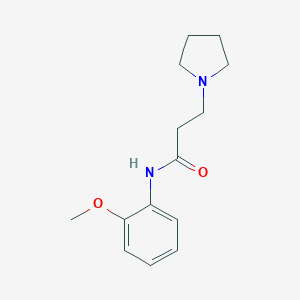![molecular formula C16H14ClN3O B248891 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole](/img/structure/B248891.png)
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential use in various scientific applications.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the growth of fungal cells by interfering with their ability to synthesize ergosterol, a key component of fungal cell membranes. It may also work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole has a range of biochemical and physiological effects. It has been shown to have potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. It has also been shown to have anti-inflammatory activity, reducing the production of inflammatory cytokines in vitro. In addition, it has been shown to have cytotoxic effects against a range of cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is its potent antifungal activity. It has been shown to be effective against a range of fungal species, making it a promising candidate for the development of new antifungal drugs. It also has potential as an anti-inflammatory and anticancer agent. However, one of the limitations of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole. One possible direction is the development of new antifungal drugs based on its structure. Another direction is the study of its potential as an anti-inflammatory and anticancer agent, with a focus on identifying the specific mechanisms of action involved. Additionally, further studies are needed to determine the potential toxicity of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole and its suitability for use in various applications.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole can be achieved through several methods. One of the most commonly used methods is the reaction between 4-chlorobenzyl alcohol and 4-methylphenoxyacetic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with 4-methylphenoxyacetonitrile, followed by cyclization with hydrazine hydrate. Both methods require careful handling of the reagents and the use of appropriate reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to have potential as an antifungal agent. It has also been studied for its potential as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer.
Eigenschaften
Produktname |
5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole |
|---|---|
Molekularformel |
C16H14ClN3O |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3O/c1-11-2-8-14(9-3-11)21-10-15-18-16(20-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
OMKGFMGMJNGRRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)










